molecular formula C21H19N7O B2618716 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea CAS No. 1013769-01-1

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

Cat. No. B2618716
CAS RN: 1013769-01-1
M. Wt: 385.431
InChI Key: ISRJMTKJALTIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of various enzymes, including tyrosine kinases, which play a crucial role in various cellular processes.

Mechanism of Action

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea inhibits the activity of tyrosine kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups from ATP to tyrosine residues on target proteins, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the inhibition of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has various biochemical and physiological effects. This compound inhibits the activity of tyrosine kinases, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the inhibition of cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in cancer research and therapy.

Advantages and Limitations for Lab Experiments

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has several advantages and limitations for lab experiments. One advantage is that this compound is a potent inhibitor of tyrosine kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in cancer research and therapy. One limitation is that this compound may have off-target effects, leading to the inhibition of other enzymes and signaling pathways. Therefore, it is essential to conduct further research to determine the specificity of this compound.

Future Directions

There are several future directions for research on 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea. One future direction is to conduct further research on the specificity of this compound. It is essential to determine whether this compound has off-target effects and whether it can be used as a specific inhibitor of tyrosine kinases. Another future direction is to investigate the potential applications of this compound in cancer research and therapy. It is essential to determine whether this compound can be used as a therapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to investigate the potential side effects of this compound and its safety profile.

Synthesis Methods

The synthesis of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea involves several steps. The starting materials for the synthesis are 3-methyl-1H-pyrazole-5-carboxylic acid and 3-amino-6-bromo-pyridazine. The first step involves the conversion of 3-methyl-1H-pyrazole-5-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-amino-6-bromo-pyridazine to form the intermediate compound. The intermediate compound is then reacted with 4-aminobenzonitrile to form the final product.

Scientific Research Applications

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has various scientific research applications. This compound is a potent inhibitor of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Tyrosine kinases are also involved in the development and progression of various diseases, including cancer. Therefore, 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has potential applications in cancer research and therapy.

properties

IUPAC Name

1-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c1-15-13-14-28(27-15)20-12-11-19(25-26-20)22-17-7-9-18(10-8-17)24-21(29)23-16-5-3-2-4-6-16/h2-14H,1H3,(H,22,25)(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRJMTKJALTIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

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